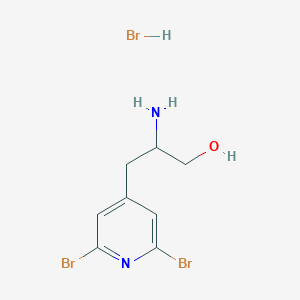

2-Amino-3-(2,6-dibromopyridin-4-yl)propan-1-ol;hydrobromide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

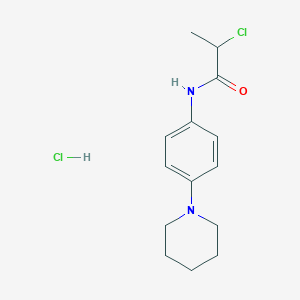

2-Amino-3-(2,6-dibromopyridin-4-yl)propan-1-ol hydrobromide is a chemical compound with the CAS Number: 2551115-10-5 . It has a molecular weight of 390.9 . The IUPAC name for this compound is 2-amino-3-(2,6-dibromopyridin-4-yl)propan-1-ol hydrobromide .

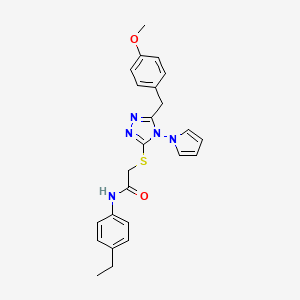

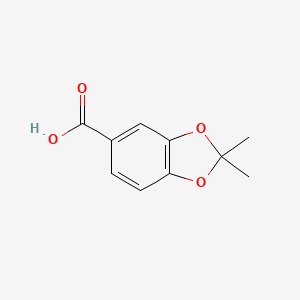

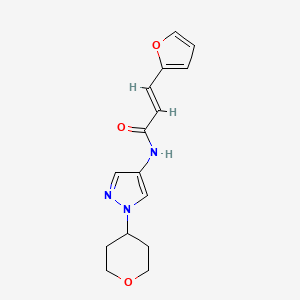

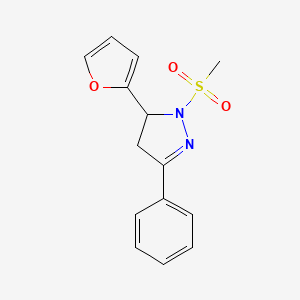

Molecular Structure Analysis

The InChI code for 2-Amino-3-(2,6-dibromopyridin-4-yl)propan-1-ol hydrobromide is 1S/C8H10Br2N2O.BrH/c9-7-2-5(1-6(11)4-13)3-8(10)12-7;/h2-3,6,13H,1,4,11H2;1H . This code provides a specific textual representation of the compound’s molecular structure.Aplicaciones Científicas De Investigación

Crystallization and Structural Analysis

Studies on salts of aminopyridines, such as "2-Amino-5-iodopyridinium bromide hemihydrate," showcase their crystallization behavior and structural characteristics. These compounds form stable crystal structures through hydrogen bonding and π-stacking interactions, which are crucial for understanding the molecular geometry and potential intermolecular interactions of similar brominated pyridines (Polson, Turnbull, & Wikaira, 2013).

Synthetic Applications

The synthesis of 2-aminopyridines is significant in medicinal chemistry and organic synthesis, demonstrating the importance of brominated pyridines as intermediates. These compounds serve as key structural cores in bioactive natural products and medicinally important compounds. The synthesis of 6-substituted 2-aminopyridines from 2,6-dibromopyridine showcases the utility of brominated intermediates in generating compounds of biological and chemical significance (Bolliger, Oberholzer, & Frech, 2011).

Halogen Bonding and Supramolecular Assembly

Research on bromo-substituted compounds highlights the role of halogen bonding in directing supramolecular assembly. These interactions are instrumental in the formation of macrocycles and polymers, which have implications in material science and molecular engineering. The study of bromo-substituted trezimides and tennimides, for example, provides insights into the assembly mechanisms facilitated by bromine atoms in related compounds (Mocilac & Gallagher, 2014).

Safety and Hazards

Propiedades

IUPAC Name |

2-amino-3-(2,6-dibromopyridin-4-yl)propan-1-ol;hydrobromide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10Br2N2O.BrH/c9-7-2-5(1-6(11)4-13)3-8(10)12-7;/h2-3,6,13H,1,4,11H2;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHWLHKHBDUPKGN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(N=C1Br)Br)CC(CO)N.Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11Br3N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.90 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[4-(2-hydroxyethyl)piperazin-1-yl]-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B2968120.png)

![6-Cyclopropyl-2-{1-[2-(4-fluorophenyl)acetyl]piperidin-4-yl}-2,3-dihydropyridazin-3-one](/img/structure/B2968125.png)

![methyl 2-(2-(phenoxymethyl)-1H-benzo[d]imidazol-1-yl)acetate](/img/structure/B2968127.png)

![N-(3-fluorophenyl)-5-methyl-11-oxo-5,6,7,8,9,11-hexahydro-5aH-pyrido[2,1-b]quinazoline-3-carboxamide](/img/structure/B2968128.png)

![9-(2-methoxyethyl)-3-(2-methoxyphenyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2968132.png)